Cas no 669729-26-4 (4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol)

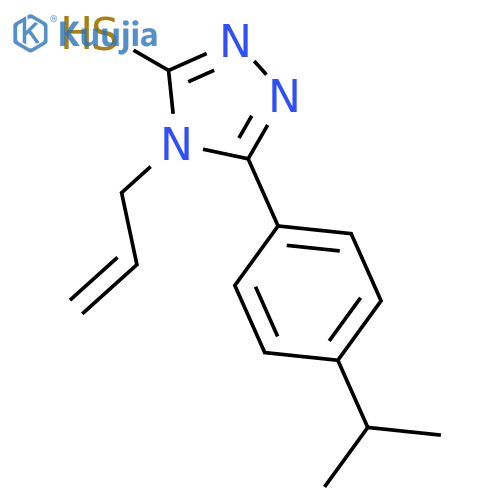

669729-26-4 structure

商品名:4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol

CAS番号:669729-26-4

MF:C14H17N3S

メガワット:259.369881391525

MDL:MFCD04058719

CID:891834

PubChem ID:3559092

4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol 化学的及び物理的性質

名前と識別子

-

- 4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol

- 3-(4-propan-2-ylphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione

- ART-CHEM-BB B018031

- 5-[4-(propan-2-yl)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

- AC1MSGWH

- ALBB-003338

- BBL017411

- CTK5J4661

- MolPort-001-588-184

- STK446297

- DTXSID00393626

- 4-(prop-2-en-1-yl)-5-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol

- 669729-26-4

- VS-06136

- AKOS003330497

- MFCD04058719

-

- MDL: MFCD04058719

- インチ: InChI=1S/C14H17N3S/c1-4-9-17-13(15-16-14(17)18)12-7-5-11(6-8-12)10(2)3/h4-8,10H,1,9H2,2-3H3,(H,16,18)

- InChIKey: PNTLJYXWEGOQAV-UHFFFAOYSA-N

- ほほえんだ: C=CCN1C(=NN=C1S)C2=CC=C(C=C2)C(C)C

計算された属性

- せいみつぶんしりょう: 259.11400

- どういたいしつりょう: 259.114

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 354

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 59.7Ų

じっけんとくせい

- 密度みつど: 1.14

- ふってん: 337.3°C at 760 mmHg

- フラッシュポイント: 157.8°C

- 屈折率: 1.61

- PSA: 69.51000

- LogP: 3.54320

4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol セキュリティ情報

4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB214866-1 g |

4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol; 95% |

669729-26-4 | 1g |

€217.60 | 2023-03-08 | ||

| eNovation Chemicals LLC | Y1259915-5g |

4-allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol |

669729-26-4 | 95% | 5g |

$650 | 2024-06-06 | |

| abcr | AB214866-5 g |

4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol; 95% |

669729-26-4 | 5g |

€723.20 | 2023-03-08 | ||

| Chemenu | CM114647-5g |

4-allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol |

669729-26-4 | 95% | 5g |

$*** | 2023-05-29 | |

| 1PlusChem | 1P00FC9K-1g |

4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol |

669729-26-4 | 95% | 1g |

$118.00 | 2025-02-27 | |

| TRC | A614783-1g |

4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol |

669729-26-4 | 1g |

$ 320.00 | 2022-06-08 | ||

| A2B Chem LLC | AH14936-1g |

4-Allyl-5-(4-isopropylphenyl)-4h-1,2,4-triazole-3-thiol |

669729-26-4 | 95% | 1g |

$118.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1259915-1g |

4-allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol |

669729-26-4 | 95% | 1g |

$185 | 2025-02-20 | |

| abcr | AB214866-5g |

4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol, 95%; . |

669729-26-4 | 95% | 5g |

€749.60 | 2025-02-14 | |

| eNovation Chemicals LLC | Y1259915-1g |

4-allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol |

669729-26-4 | 95% | 1g |

$185 | 2024-06-06 |

4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

669729-26-4 (4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol) 関連製品

- 423741-70-2(5-(2-Methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:669729-26-4)4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol

清らかである:99%

はかる:5g

価格 ($):276.0